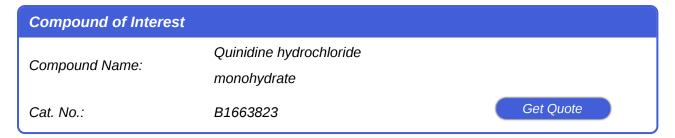


An In-depth Technical Guide to Quinidine Hydrochloride Monohydrate (C20H27ClN2O3)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a Class IA antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. This technical guide provides a comprehensive overview of **quinidine hydrochloride monohydrate**, focusing on its physicochemical properties, synthesis, analytical methodologies, and mechanism of action. Detailed experimental protocols for its characterization and electrophysiological analysis are presented to aid researchers in their drug development endeavors. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Physicochemical Properties

Quinidine hydrochloride monohydrate is a white to off-white crystalline powder.[1] It is the monohydrate hydrochloride salt of quinidine, a stereoisomer of quinine, originally derived from the bark of the cinchona tree.[1][2] The presence of the hydrochloride salt enhances its stability and bioavailability.[1]

Table 1: Physicochemical Properties of Quinidine Hydrochloride Monohydrate



Property	Value	Reference(s)
Molecular Formula	C20H27CIN2O3	[3]
Molecular Weight	378.89 g/mol	[3][4]
CAS Number	6151-40-2	[3][4]
Melting Point	258-259 °C	[5]
Solubility	Soluble in water, DMSO (100 mg/mL), and ethanol.	[1][6][7]
Appearance	White to off-white crystalline powder	[1]
Optical Rotation	Specific optical rotation of +230° (c=1.8 in chloroform at 15°C)	[6]

Synthesis and Characterization

Quinidine is naturally present in the bark of the Cinchona tree, but often in insufficient quantities to meet pharmaceutical demand. Therefore, it is commonly prepared by the partial synthesis from its diastereomer, quinine, which is more abundant.[8]

Experimental Protocol: Isolation of Quinine from Cinchona Bark

This protocol outlines the extraction and isolation of quinine from Cinchona bark, which serves as the precursor for quinidine synthesis.

- Maceration: Moisten 50 g of powdered cinchona bark with ammonia water and let it stand for one hour. Add hot water, and after cooling, add milk of lime. Evaporate the mixture to dryness at a temperature below 60°C.
- Soxhlet Extraction: Pack the dried material into a Soxhlet apparatus and extract with toluene for 6 hours.
- Acid Extraction: Extract the toluene phase with dilute sulfuric acid with stirring.



- Crystallization: Separate the acidic aqueous layer and neutralize it. Allow the solution to stand for the neutral sulfates of the alkaloids (quinine, cinchonine, cinchonidine) to crystallize.
- Purification: Dissolve the crude quinine sulfate in water, decolorize with activated charcoal, and recrystallize to remove other cinchona alkaloids. The purity can be assessed by melting point determination (quinine melts at 177°C).

Experimental Protocol: Synthesis of Quinidine from Quinine

This process involves an oxidation-reduction equilibrium reaction.

- Oxidation of Quinine to Quinidinone: Dissolve 13 g of anhydrous quinine base in 50 ml of boiling xylene. In a separate reactor, suspend 2.4 g of sodium in 40 ml of anhydrous xylene under reflux to achieve a fine dispersion. After cooling to 90°C, slowly introduce 36 g of anhydrous benzophenone. Pour the quinine solution into the benzophenone-sodium mixture. After 60 minutes under reflux, the reaction is complete. Treat the xylene solution with 20 ml of water and then extract with 100 ml of 20% sulfuric acid. Neutralize the cold sulfuric acid solution with ammonia to crystallize quinidinone.
- Reduction of Quinidinone to Quinidine: To a solution of 1.00 g of quinidinone in 40 ml of dry benzene, add 2.4 ml of a 25% solution of di-isobutyl aluminum hydride (DIBAH) in toluene dropwise under a dry nitrogen atmosphere. After stirring, add 10 ml of water. Separate the benzene layer, dry it over anhydrous magnesium sulfate, and evaporate to dryness.
 Recrystallize the crude product from ethanol to yield crystalline quinidine.[5]

Experimental Protocol: Preparation of Quinidine Hydrochloride Monohydrate

- Dissolution: Dissolve the synthesized quinidine base in a suitable organic solvent such as ethanol or methanol.
- Acidification: Add a stoichiometric amount of hydrochloric acid (either as a gas or an aqueous solution) to the quinidine solution while stirring.



- Crystallization: The quinidine hydrochloride will precipitate out of the solution. The crystallization can be induced by cooling the solution or by adding a non-polar co-solvent.
- Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain quinidine hydrochloride. The monohydrate form is typically obtained when crystallization is performed from aqueous solutions.

Characterization Methods

- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A validated RP-HPLC method for the quantification of quinidine can be employed using a C18 column with a mobile phase consisting of a phosphate buffer (pH 3) and acetonitrile (25:75 v/v) at a flow rate of 0.8 ml/min, with UV detection at 254 nm.[9]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more sensitive and selective quantification, an LC-MS/MS method can be utilized. Separation can be achieved on a C18 column with a mobile phase of 0.2% formic acid and acetonitrile (85:15 v/v).
 Detection is performed in multiple reaction monitoring (MRM) mode with electrospray positive ionization.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the chemical structure of the synthesized compound.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule.

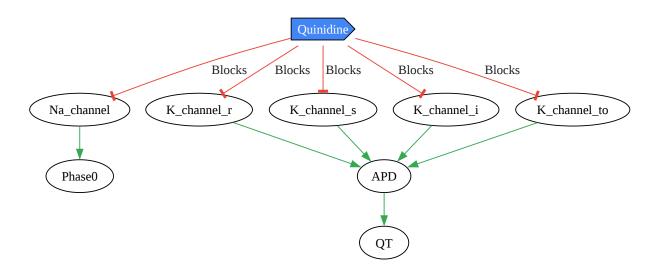
Mechanism of Action and Signaling Pathways

Quinidine is a Class IA antiarrhythmic agent that primarily exerts its effects by blocking ion channels involved in the cardiac action potential.[8][11] Its main mechanism of action involves the inhibition of the fast inward sodium current (I_Na) and several potassium currents.[8] This leads to a decrease in the rate of depolarization (Phase 0) and a prolongation of the action potential duration, which is reflected as a prolonged QT interval on an electrocardiogram.[8][12]

The blocking of the fast sodium channels is use-dependent, meaning the effect is more pronounced at higher heart rates.[8] In addition to the sodium channels, quinidine also blocks the rapid (I_Kr) and slow (I_Ks) components of the delayed potassium rectifier current, the



inward potassium rectifier current (I_KI), and the transient outward potassium current (I_to).[8] [13] This blockade of potassium channels contributes significantly to the prolongation of the action potential. At micromolar concentrations, quinidine can also inhibit the Na+/K+-ATPase pump.[8]



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Pharmacokinetics

The pharmacokinetic profile of quinidine is crucial for determining appropriate dosing regimens and understanding potential drug interactions.

Table 2: Pharmacokinetic Parameters of Quinidine

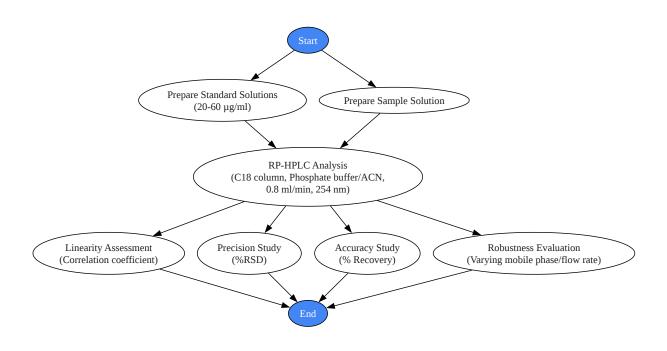


Parameter	Value	Reference(s)
Bioavailability (Oral)	~70%	[14]
Volume of Distribution (Vd)	2.0 - 3.5 L/kg	[12][14]
Elimination Half-life	6 - 8 hours (adults)	[13]
Protein Binding	80 - 90%	[13]
Metabolism	Hepatic (primarily by CYP3A4)	[2][13]
Elimination	Renal (15-40% unchanged) and Hepatic (60-85% as metabolites)	[13][14]
Clearance	2.5 - 5.0 ml/min/kg	[14]

Quinidine is an inhibitor of the cytochrome P450 enzyme CYP2D6 and the transport protein P-glycoprotein, which can lead to significant drug-drug interactions. [2][8]

Experimental Workflows Workflow for Analytical Method Validation (RP-HPLC)

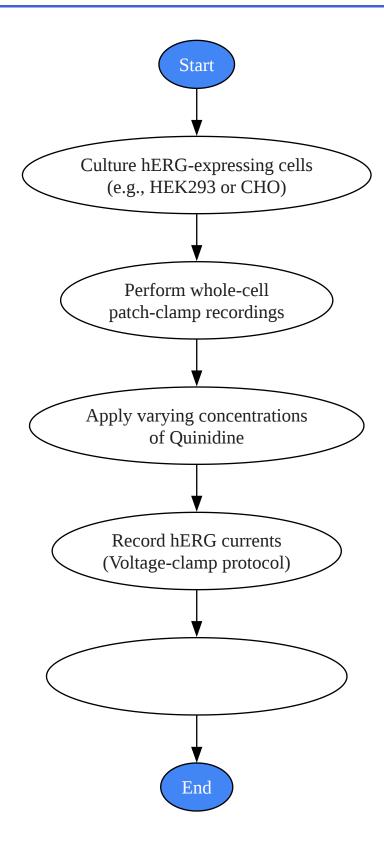




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Workflow for hERG Channel Electrophysiology Assay





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Caption: Workflow for assessing Quinidine's effect on hERG channels.

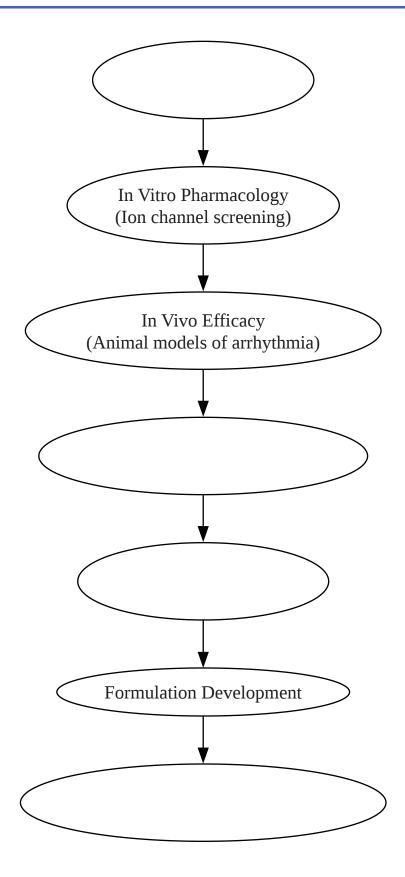




Preclinical Development of an Antiarrhythmic Drug

The preclinical development of a new antiarrhythmic drug like quinidine involves a series of stages to assess its safety and efficacy before human trials.





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Caption: Preclinical development workflow for an antiarrhythmic drug.



Conclusion

This technical guide provides a detailed resource for professionals engaged in the research and development of **quinidine hydrochloride monohydrate** and other antiarrhythmic agents. The compiled data and experimental protocols offer a solid foundation for further investigation into its therapeutic potential and for the development of novel cardiac therapies. The provided visualizations aim to simplify complex concepts and workflows, thereby accelerating the research and development process.

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